molecular formula C13H16BrNO2 B3015406 3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide CAS No. 1164523-79-8

3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide

Cat. No.: B3015406
CAS No.: 1164523-79-8
M. Wt: 298.18
InChI Key: BPNVXFXSRAXIHM-FNORWQNLSA-N
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Description

The compound “3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide” is an organic compound. It contains a bromo-methoxyphenyl group, an isopropyl group, and an acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (from the bromo-methoxyphenyl group) attached to an acrylamide group via a carbon-carbon bond. The phenyl ring would have bromine and methoxy substituents at the 3rd and 4th positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the methoxy group, and the acrylamide group. The bromine atom could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acrylamide group) would influence its properties .

Scientific Research Applications

Bromophenol Derivatives in Algae

Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide, has shown that these compounds exhibit varied biological activities. The study by Zhao et al. (2004) found that certain bromophenol derivatives were inactive against human cancer cell lines and microorganisms, suggesting specific biological interactions.

Brominated Benzolactone/Lactam Reactions

Kammel et al. (2015) explored the reactions of brominated lactones and lactams with various agents. Their study, which included compounds structurally related to this compound, revealed unique reaction pathways and potential applications in synthetic chemistry (Kammel et al., 2015).

Zinc Phthalocyanine Synthesis

A 2020 study by Pişkin et al. discussed the synthesis of zinc phthalocyanine derivatives, incorporating bromo-methoxyphenyl groups similar to this compound. These compounds showed potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).

Bromophenols' Antibacterial Activity

A study by Xu et al. (2003) on the marine alga Rhodomela confervoides identified bromophenol derivatives, similar in structure to this compound. These compounds exhibited moderate antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).

Synthesis and Anti-Estrogenic Activity

Research on dihydronaphthalene isomers, structurally related to this compound, by Jones et al. (1979), revealed potent anti-estrogenic activity, suggesting potential applications in hormone-related therapies (Jones et al., 1979).

Pyrimidine Derivatives' Synthesis

Brown and Waring (1977) explored synthetic routes to pyrimidine derivatives, involving bromo-methoxyphenyl compounds, which are structurally related to the chemical . Their research contributes to the understanding of synthetic pathways in organic chemistry (Brown & Waring, 1977).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(3-bromo-4-methoxyphenyl)-N-isopropylacrylamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other organic compounds, or it might have applications in fields like medicinal chemistry .

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(2)15-13(16)7-5-10-4-6-12(17-3)11(14)8-10/h4-9H,1-3H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNVXFXSRAXIHM-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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